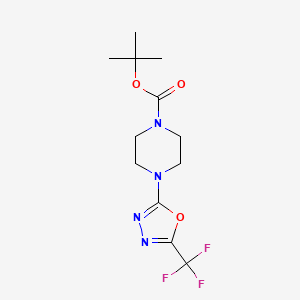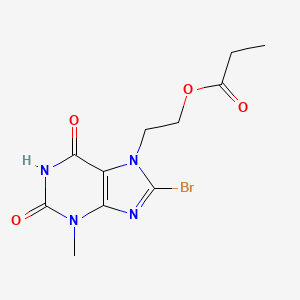
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea is an organosulfur compound belonging to the class of thioureas. These compounds are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms. This particular compound is notable for its unique structural features, which include a benzoyl group and a substituted phenyl ring. Thioureas have garnered significant attention due to their diverse applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
The synthesis of 1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea typically involves the reaction of benzoyl chloride with ammonium thiocyanate in the presence of a substituted aniline. The reaction is usually carried out in a solvent such as acetone under reflux conditions. The general reaction scheme is as follows:
Reaction of Benzoyl Chloride with Ammonium Thiocyanate: This step forms benzoyl isothiocyanate.
Reaction with Substituted Aniline: The benzoyl isothiocyanate then reacts with 2-isopropyl-5-methylphenylamine to form the desired thiourea derivative.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or phenyl rings.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact molecular pathways can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-Benzoyl-3-(2-isopropyl-5-methylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-Benzoyl-3-(2-hydroxy-5-methylphenyl)thiourea: This compound has a hydroxyl group instead of an isopropyl group, which can affect its reactivity and biological activity.
1-Benzoyl-3-(2-chloro-5-methylphenyl)thiourea: The presence of a chloro group can significantly alter the compound’s chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H20N2OS |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-[(5-methyl-2-propan-2-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C18H20N2OS/c1-12(2)15-10-9-13(3)11-16(15)19-18(22)20-17(21)14-7-5-4-6-8-14/h4-12H,1-3H3,(H2,19,20,21,22) |
Clave InChI |
QCSHISPLAGMUTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)NC(=S)NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2,3-Dideoxy-3-(triaza-1,2-dien-2-ium-1-yl)pentofuranosyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14096613.png)
![4-Methoxy-5-[(Z)-methoxy[(2S,3R)-3-phenyloxiranyl]methylene]-2(5H)-furanone](/img/structure/B14096619.png)
![7-chloro-1-(3,4-dimethoxyphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096621.png)

![(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,7',8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6'-carbaldehyde](/img/structure/B14096646.png)
![N'-[(1Z)-1-(2-chlorophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B14096649.png)

![1-(3,4-Dichlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096656.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096664.png)
![4-[(3-{(2Z)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14096666.png)
![2-[4-(4-bromophenyl)-3-methyl-1H-pyrazol-5-yl]-5-[(2-fluorobenzyl)oxy]phenol](/img/structure/B14096667.png)
![3-[4-(Methoxycarbonyl)phenoxy]-4-oxochromen-7-yl 2-fluorobenzoate](/img/structure/B14096678.png)
![(2R,3R,4aS,5S,7S)-2,3-dimethoxy-2,3,5-trimethyl-7-phenylsulfanyl-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B14096686.png)
